molecular formula C16H15ClN2OS2 B2645903 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide CAS No. 921839-82-9

2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B2645903
CAS No.: 921839-82-9
M. Wt: 350.88
InChI Key: QXTPLZNUMMOFGU-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound featuring a chlorinated thiophene ring and a cyano-substituted cycloheptathiophene moiety

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS2/c17-14-7-6-10(21-14)8-15(20)19-16-12(9-18)11-4-2-1-3-5-13(11)22-16/h6-7H,1-5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTPLZNUMMOFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chlorothiophene Intermediate

      Starting Material: 2-thiophenecarboxylic acid.

      Reaction: Chlorination using thionyl chloride (SOCl₂) to yield 5-chlorothiophene-2-carbonyl chloride.

  • Cycloheptathiophene Formation

      Starting Material: Cycloheptanone.

      Reaction: Condensation with elemental sulfur and a base (e.g., sodium ethoxide) to form the cycloheptathiophene ring.

  • Coupling Reaction

      Reagents: 5-chlorothiophene-2-carbonyl chloride and the cycloheptathiophene derivative.

      Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) with a base such as triethylamine to facilitate the coupling reaction.

  • Final Functionalization

      Reagents: Cyanation using a suitable cyanating agent (e.g., sodium cyanide) to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Advanced methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Products: Oxidized derivatives of the thiophene and cycloheptathiophene rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the cyano group and other functional groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide).

      Products: Substituted derivatives with new functional groups replacing the chlorine or cyano groups.

Common Reagents and Conditions

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Bases: Triethylamine, sodium hydroxide.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor , which is significant in the context of inflammatory diseases. The anti-inflammatory activity has been supported by molecular docking studies that suggest strong binding affinities to the active site of 5-LOX, potentially leading to reduced leukotriene synthesis, which is crucial in conditions like asthma and arthritis .

Acetylcholinesterase Inhibition

Another notable application is its potential as an acetylcholinesterase inhibitor . This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that related compounds exhibit promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is heavily influenced by its structural components:

  • The cyano group at position 3 enhances binding interactions with biological targets.
  • The tetrahydrocycloheptathiophene moiety contributes to the compound's lipophilicity and overall pharmacological profile.

Case Study 1: Inhibition of 5-Lipoxygenase

A study focusing on structurally similar compounds revealed that modifications to the thiophene and cycloheptathiophene rings could enhance selectivity and potency against inflammatory pathways. The binding energy calculations indicated that these modifications could lead to more effective inhibitors of 5-LOX .

Case Study 2: Neuroprotective Effects

In another study assessing neuroprotective properties, compounds with similar structures were shown to improve cognitive function in animal models of Alzheimer's disease through AChE inhibition. This suggests that further exploration of the compound's derivatives could yield significant advancements in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1H-inden-2-yl)acetamide: Similar structure but with an indene ring instead of a cycloheptathiophene ring.

    2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

    Structural Complexity: The combination of a chlorinated thiophene and a cyano-substituted cycloheptathiophene ring is unique.

This detailed overview provides a comprehensive understanding of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide, highlighting its synthesis, reactions, applications, and uniqueness

Biological Activity

The compound 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (CAS Number: 921839-82-9) is a synthetic organic compound with potential biological applications. Its unique structure, featuring both thiophene and cycloheptathiophene moieties, suggests a range of biological activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C₁₆H₁₅ClN₂OS₂
  • Molecular Weight: 350.9 g/mol
  • Structure: The compound consists of a chlorothiophene ring and a tetrahydro-cyclohepta[b]thiophene structure, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to the biological activity of the target compound.

Anti-inflammatory Activity

One of the notable activities of compounds in this class is their anti-inflammatory potential. For instance:

  • Study Findings: A related chloroacetamido compound demonstrated significant inhibition of glutaredoxin 1 (Grx1), a key player in redox signaling and inflammation pathways. This inhibition was linked to decreased activity in inflammatory models, suggesting that similar compounds could exert anti-inflammatory effects through similar mechanisms .

Antimicrobial Activity

Compounds containing thiophene rings have been studied for their antimicrobial properties:

Anticancer Potential

The anticancer properties of thiophene derivatives have been well-documented:

  • Case Studies: In particular, some thiophene-based compounds have been identified as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The target compound's structure may allow it to interact with cellular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds:

  • SAR Insights: The presence of electron-withdrawing groups (like the chlorothiophene) enhances the reactivity of the compound towards biological targets. Modifications on the thiophene ring can significantly alter its binding affinity and selectivity toward specific enzymes or receptors .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
Anti-inflammatoryChloroacetamido derivativesInhibition of Grx1 activity; reduced inflammation
AntimicrobialThiophene derivativesSignificant antibacterial and antifungal activity
AnticancerThiophene-based anticancer agentsInduction of apoptosis; cell cycle arrest

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound can be synthesized via C-amidoalkylation , a method used for chloroacetamide derivatives. Key steps include:

  • Reacting 5-chlorothiophene-2-acetic acid derivatives with a cycloheptathiophene amine precursor under nucleophilic acyl substitution conditions.
  • Purification via column chromatography (e.g., silica gel) to isolate the product.
  • Structural validation using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) and NMR (chemical shifts for thiophene protons at δ 6.5–7.5 ppm and cyclohepta[b]thiophene signals at δ 2.0–3.5 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹).
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., cyclohepta[b]thiophene ring protons and cyano-group integration).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values). Cross-referencing with crystallographic data (if available) enhances reliability .

Q. How is the solubility profile determined for this compound?

Solubility is assessed using:

  • Reverse-phase HPLC : Measures partition coefficients (logP) in water/organic solvent systems.
  • Dynamic light scattering (DLS) : Evaluates aggregation tendencies in polar/non-polar solvents.
  • Thermogravimetric analysis (TGA) : Assesses stability in solution phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

Steps include:

  • Data collection : Single-crystal diffraction (Mo/Kα radiation) to obtain intensity data.
  • Structure solution : Use SHELXT for space-group determination and initial phase estimation.
  • Refinement : Apply SHELXL to model anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H···O=C interactions) .

Q. What computational methods model the compound’s electronic structure?

Density-functional theory (DFT) with the B3LYP functional is used to:

  • Calculate HOMO/LUMO energies to predict reactivity.
  • Simulate electrostatic potential maps for nucleophilic/electrophilic sites.
  • Validate results against experimental UV-Vis spectra (e.g., λ_max for π→π* transitions) .

Q. How to resolve discrepancies between NMR and crystallographic data?

Strategies include:

  • Dynamic NMR analysis : Detect conformational flexibility (e.g., ring puckering in cyclohepta[b]thiophene).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) that stabilize specific conformations in the solid state.
  • DFT-based NMR chemical shift prediction : Compare computed vs. experimental shifts to identify dominant conformers .

Q. What strategies optimize synthetic yield in multi-step reactions?

Key approaches:

  • Process control : Use inline FTIR to monitor reaction intermediates in real time.
  • Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, solvent polarity).
  • Membrane separation : Purify intermediates via nanofiltration to reduce side-product contamination .

Q. How are hydrogen-bonding networks analyzed in the crystal lattice?

Methods include:

  • X-ray diffraction : Resolve short contacts (e.g., N–H···S distances < 3.0 Å).
  • Topological analysis (AIM) : Evaluate bond critical points for weak interactions.
  • Energy frameworks (MERCURY) : Visualize stabilization energies from H-bonding and van der Waals interactions .

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